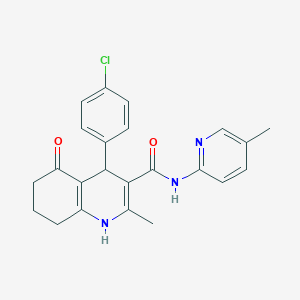
4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess a unique set of properties that make it a promising candidate for the development of new drugs that can be used to treat a range of diseases.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, according to a study published in the Journal of Medicinal Chemistry, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are still being studied. However, according to a study published in the Journal of Heterocyclic Chemistry, this compound has been found to possess potent anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potency and selectivity. According to a study published in the Journal of Medicinal Chemistry, this compound has been found to be highly potent against a range of cancer cell lines and has been shown to be selective in its activity. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research involving 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One possible direction is the development of new drugs that can be used to treat cancer. According to a study published in the Journal of Medicinal Chemistry, this compound has been found to be effective against a range of cancer cell lines and has the potential to be developed into a new cancer treatment. Another possible direction is the study of the biochemical and physiological effects of this compound, which could lead to the discovery of new therapeutic applications. Additionally, further research is needed to optimize the synthesis method of this compound, which could make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex process that involves several steps. According to a study published in the Journal of Heterocyclic Chemistry, the synthesis of this compound involves the reaction of 2-methylquinoline-5-carboxylic acid with 4-chloroaniline in the presence of a coupling agent. The resulting product is then subjected to a series of chemical reactions that ultimately lead to the formation of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Applications De Recherche Scientifique
The potential applications of 4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in scientific research are vast. One of the most promising areas of research involves the use of this compound in the development of new drugs that can be used to treat a range of diseases. According to a study published in the Journal of Medicinal Chemistry, this compound has been found to possess potent anti-cancer activity and has been shown to be effective against a range of cancer cell lines.
Propriétés
Nom du produit |
4-(4-chlorophenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C23H22ClN3O2 |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2/c1-13-6-11-19(25-12-13)27-23(29)20-14(2)26-17-4-3-5-18(28)22(17)21(20)15-7-9-16(24)10-8-15/h6-12,21,26H,3-5H2,1-2H3,(H,25,27,29) |
Clé InChI |
HMQZLLVENOOGRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C |
SMILES canonique |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![2-{[3-({2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B304130.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B304131.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)





